molecular formula C21H21N3O4S2 B2893757 N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 921793-23-9

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2893757
CAS No.: 921793-23-9
M. Wt: 443.54
InChI Key: MTBXNQAWQPBESE-UHFFFAOYSA-N
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Description

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C21H21N3O4S2 and its molecular weight is 443.54. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition

Carbonic Anhydrase Inhibitory Properties of Novel Sulfonamide Derivatives : Research has shown that sulfonamide derivatives, including structures similar to the compound , have significant inhibitory effects on human carbonic anhydrase isozymes hCA I and hCA II. These findings suggest potential applications in treating conditions where carbonic anhydrase activity is implicated, such as glaucoma and edema (Akbaba et al., 2014).

Anti-Asthmatic Activities

Synthetic Studies on Condensed-Azole Derivatives for Anti-Asthmatic Activities : Novel sulfonamide derivatives were synthesized and evaluated for their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. These studies highlighted the potential of such compounds in the treatment of asthma and other respiratory diseases, showcasing the compound's relevance in developing new therapeutic agents (Kuwahara et al., 1997).

Antibacterial and Antimicrobial Activities

Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds : Sulfonamido moiety-containing compounds have been synthesized and tested for their antibacterial activities, indicating high efficacy against several bacteria. This research underscores the importance of such compounds in developing new antibacterial agents (Azab et al., 2013).

Synthesis and Antimicrobial Evaluation of Some Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives : Further studies have developed new heterocyclic compounds incorporating the sulfamoyl moiety, demonstrating potent antimicrobial agents suitable for treating various infections (Darwish et al., 2014).

Biochemical Analysis

Biochemical Properties

The role of N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide in biochemical reactions is not yet fully understood. Pyridazine derivatives, which are structurally similar, have been shown to possess a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities

Cellular Effects

The effects of this compound on various types of cells and cellular processes are currently under investigation. Preliminary studies suggest that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully elucidated. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c1-29(25,26)21-12-11-20(22-23-21)17-7-4-8-18(13-17)24-30(27,28)19-10-9-15-5-2-3-6-16(15)14-19/h4,7-14,24H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBXNQAWQPBESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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